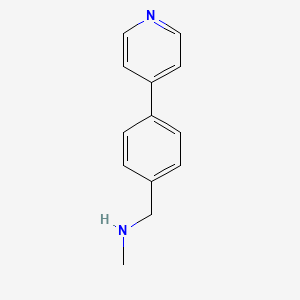

N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-1-(4-pyridin-4-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-14-10-11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-9,14H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKJAMMSIZLRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427636 | |

| Record name | N-Methyl-1-[4-(pyridin-4-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-64-4 | |

| Record name | N-Methyl-4-(4-pyridinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[4-(pyridin-4-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine. In the context of drug discovery and development, a thorough understanding of a compound's physicochemical profile is a prerequisite for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).[1][2][3] This document moves beyond a simple data sheet to offer both predicted values for key parameters and detailed, field-proven experimental protocols for their empirical determination. By explaining the causality behind experimental design, this guide serves as a practical resource for researchers, medicinal chemists, and drug development professionals, enabling them to make informed decisions and design robust experimental strategies.

Compound Identification and Structure

A precise characterization of the molecular entity is the foundation of any physicochemical study.

-

IUPAC Name: N-Methyl-1-(4-(pyridin-4-yl)phenyl)methanamine

-

CAS Number: 852180-64-4[4]

-

Molecular Formula: C₁₃H₁₄N₂

-

Chemical Structure: The molecule consists of a pyridine ring linked to a benzyl group at the 4-position. The benzyl group, in turn, is substituted with a methylaminomethyl group. This structure features two basic nitrogen centers: a tertiary amine and a pyridine nitrogen.

Caption: 2D Structure of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine.

Predicted Physicochemical Properties

Due to the limited availability of published experimental data for this specific molecule, the following properties have been calculated using well-established computational models. These predictions serve as a valuable baseline for experimental design and interpretation.

| Property | Predicted Value | Method/Software | Rationale and Significance in Drug Discovery |

| Molecular Weight | 198.26 g/mol | Calculation | Affects diffusion and is a key component of "drug-likeness" rules, such as Lipinski's Rule of Five. |

| pKa₁ (Tertiary Amine) | ~8.8 - 9.5 | ACD/pKa Predictor,[1] | The basicity of the aliphatic tertiary amine is crucial for its ionization state at physiological pH (7.4). As a base, it will be predominantly protonated in the acidic environment of the stomach and largely protonated in the blood, impacting solubility and membrane permeability. |

| pKa₂ (Pyridine) | ~5.2 - 5.6 | ACD/pKa Predictor,[1] | The pyridine nitrogen is a weaker base than the tertiary amine.[5] Its protonation state will vary significantly in different biological compartments, influencing receptor interactions and solubility. |

| logP | 2.5 - 3.2 | ALOGP/CLOGP,[6] | This value indicates moderate lipophilicity. A balanced logP is essential for a drug to pass through lipid cell membranes while maintaining sufficient aqueous solubility for transport in the blood.[6] |

| Aqueous Solubility | pH-dependent | Prediction based on structure | Solubility is a critical factor for oral bioavailability.[7] Due to the basic nitrogens, solubility will be significantly higher at lower pH where the molecule is protonated and forms soluble salts. At higher pH, the neutral form will be less soluble. |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, self-validating protocols for the empirical determination of the key physicochemical properties. The causality behind each step is explained to ensure scientific rigor.

Determination of Aqueous Solubility (Shake-Flask Method)

The isothermal shake-flask method is the gold standard for solubility determination. It relies on allowing a suspension of the compound to reach equilibrium in a specific solvent, followed by quantification of the dissolved analyte.

Protocol Workflow

Caption: Isothermal shake-flask experimental workflow.

Step-by-Step Methodology:

-

Preparation of pH Buffers: Prepare a series of aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) to assess pH-dependent solubility. This is critical as the compound's ionization state will change with pH.

-

Addition of Compound: Add an excess amount of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine to separate vials containing a known volume of each buffer. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24-72 hours) to ensure that the system reaches thermodynamic equilibrium.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid. This step is crucial for cleanly sampling the supernatant without disturbing the solid phase.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard calibration curve must be prepared with known concentrations of the compound.

-

Data Analysis: Calculate the solubility in each buffer using the concentration determined from the calibration curve and the dilution factor.

Determination of pKa (UV-Vis Spectrophotometry)

This method leverages the fact that the UV-Vis absorbance spectrum of an ionizable compound changes as it becomes protonated or deprotonated. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Protocol Workflow

Caption: pKa determination via UV-Vis spectrophotometry.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent like methanol or DMSO.

-

Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., from pH 2 to 12).

-

Sample Preparation: In a series of cuvettes, add a small, constant volume of the stock solution to each buffer to create solutions of identical compound concentration but varying pH.

-

Spectral Acquisition: Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each buffered solution.

-

Wavelength Selection: Identify a wavelength where the absorbance changes significantly with pH. This corresponds to a wavelength where the protonated and deprotonated species have different extinction coefficients.

-

Data Plotting: Plot the absorbance at the selected wavelength against the pH of each buffer. This will generate a sigmoidal titration curve.

-

pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve. Since N-Methyl-N-(4-pyridin-4-ylbenzyl)amine has two basic centers, two inflection points are expected, corresponding to the two pKa values.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (P) is a measure of a compound's differential solubility between these two immiscible phases, representing its lipophilicity. logP is the logarithm of this coefficient.

Protocol Workflow

Caption: logP determination via the shake-flask method.

Step-by-Step Methodology:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or a pH 7.4 buffer for logD determination) for an extended period. Allow the phases to separate completely. This pre-saturation is critical to prevent volume changes during the experiment.

-

Compound Addition: Prepare a dilute solution of the compound in the pre-saturated aqueous phase.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.

-

Equilibration: Gently invert the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached. Vigorous shaking should be avoided as it can lead to emulsion formation.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Analyze the concentration of the compound in each phase using a validated HPLC method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value: logP = log₁₀([Concentration]octanol / [Concentration]aqueous)

Conclusion

The physicochemical properties of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine, particularly its dual basic centers and moderate lipophilicity, define its potential behavior in biological systems. While computational predictions provide a strong starting point, the experimental protocols detailed in this guide offer a robust framework for empirical validation. A comprehensive understanding of solubility, pKa, and logP is not merely an academic exercise; it is a critical component of rational drug design, enabling scientists to optimize lead compounds, anticipate ADME challenges, and ultimately increase the probability of success in the intricate process of drug development.

References

-

Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. Available at: [Link]

-

Mannhold, R., & van de Waterbeemd, H. (2001). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A. Available at: [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Available at: [Link]

-

Revvity Signals Software. (n.d.). ChemDraw. Available at: [Link]

-

Ghasemi, P. F., et al. (2022). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. PMC. Available at: [Link]

-

Zarei, K., et al. (2008). Prediction of the logarithmic of partition coefficients (log P) of some organic compounds by least square-support vector machine (LS-SVM). Molecular Physics. Available at: [Link]

-

He, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]

-

Neovarsity. (2023). A Curated List of Cheminformatics Software and Libraries. Available at: [Link]

-

Oracle. (n.d.). Amines - Cloud Infrastructure. Available at: [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Available at: [Link]

-

De Vleeschouwer, F., et al. (2007). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Modeling. Available at: [Link]

-

Molinspiration. (n.d.). mipc - Molinspiration Property Calculator. Available at: [Link]

-

Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Available at: [Link]

Sources

- 1. peerj.com [peerj.com]

- 2. acdlabs.com [acdlabs.com]

- 3. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

The Versatile Scaffold: A Deep Dive into 4-Pyridin-4-ylbenzylamine Analogs in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The 4-pyridin-4-ylbenzylamine core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. Its unique structural features, combining a flexible benzylamine linker with the hydrogen-bonding capabilities of a pyridine ring, have made it a focal point for the design of targeted therapies. This in-depth technical guide explores the synthesis, structure-activity relationships (SAR), and therapeutic applications of 4-pyridin-4-ylbenzylamine analogs, providing valuable insights for researchers and scientists in the field of drug discovery.

The Architectural Advantage: Why 4-Pyridin-4-ylbenzylamine?

The significance of the 4-pyridin-4-ylbenzylamine scaffold lies in its ability to engage with various biological targets through a combination of hydrophobic, hydrogen bonding, and π-stacking interactions. The pyridine ring, a common motif in FDA-approved drugs, can act as a hydrogen bond acceptor, crucial for anchoring the molecule within the binding sites of enzymes and receptors.[1][2][3] The benzylamine portion provides a versatile linker that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. This adaptability has led to the exploration of its analogs in a wide range of therapeutic areas, most notably in oncology.

Crafting the Core: Synthetic Strategies

The construction of the 4-pyridin-4-ylbenzylamine backbone is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and robust method.[4] This reaction forges the critical carbon-carbon bond between a substituted aniline and a pyridine derivative.

Experimental Protocol: Suzuki-Miyaura Coupling for 3-Methyl-4-(pyridin-4-yl)aniline

This protocol outlines the synthesis of a key intermediate, 3-Methyl-4-(pyridin-4-yl)aniline, which is a building block for several kinase inhibitors.[4]

Materials:

-

4-Bromo-2-methylaniline

-

Pyridin-4-ylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, DMF, or Toluene)

Procedure:

-

To a round-bottom flask, add 4-bromo-2-methylaniline (1.0 equivalent), pyridin-4-ylboronic acid (1.1-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-Methyl-4-(pyridin-4-yl)aniline.[4]

Therapeutic Applications and Structure-Activity Relationships

The versatility of the 4-pyridin-4-ylbenzylamine scaffold has been exploited in the development of inhibitors for various biological targets, primarily in the field of oncology.

Kinase Inhibition in Oncology

A significant application of 4-pyridin-4-ylbenzylamine analogs is in the development of tyrosine kinase inhibitors (TKIs). The scaffold serves as a crucial pharmacophore for binding to the ATP pocket of kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cancer cell proliferation and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Analogs of N-(pyridin-4-ylmethyl)aniline have been designed as potent inhibitors of KDR.[5] Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have revealed that the steric and electrostatic properties of substituents on the aniline and pyridine rings are critical for inhibitory activity.[5][6]

BCR-ABL Inhibition:

The 3-methyl-4-(pyridin-4-yl)aniline scaffold is a core component of Nilotinib, a second-generation TKI used in the treatment of chronic myeloid leukemia (CML). Nilotinib targets the BCR-ABL fusion protein, an abnormal tyrosine kinase that drives the proliferation of cancer cells in CML.

| Compound/Analog | Modification | Target | IC50 (nM) | Reference |

| Nilotinib | Core Scaffold | BCR-ABL | <30 | N/A |

| Imatinib Analog | N-acylation with various groups | BCR-ABL | Varies | [7] |

Tubulin Polymerization Inhibition

Another promising avenue for 4-pyridin-4-ylbenzylamine analogs is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption is a validated anticancer strategy. Several diarylpyridine derivatives, structurally related to the 4-pyridin-4-ylbenzylamine core, have been developed as potent inhibitors of tubulin polymerization by binding to the colchicine site.[8][9]

Structure-Activity Relationship for Tubulin Inhibitors:

-

Cis-restricted Conformation: The pyridine ring acts as a linker to fix the two aryl rings in a cis-orientation, which is favorable for binding to the colchicine site.[8]

-

Substituents on the Aryl Rings: The nature and position of substituents on the aryl rings significantly influence antiproliferative activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group, a common feature in many colchicine site inhibitors, is often associated with potent activity.[9]

-

Indole Moiety: The incorporation of an indole group can enhance the antitumor activity of these analogs.[8]

Other Therapeutic Areas

While oncology is the most explored field, the structural features of 4-pyridin-4-ylbenzylamine analogs suggest their potential in other therapeutic areas. The pyridine moiety is present in drugs for neurodegenerative diseases, and the ability of these analogs to cross the blood-brain barrier could be exploited for developing treatments for conditions like Alzheimer's or Parkinson's disease.[10] Furthermore, the diverse biological activities of pyridine derivatives against various pathogens open up possibilities for their investigation as anti-infective agents.[11][12]

Future Directions

The 4-pyridin-4-ylbenzylamine scaffold continues to be a fertile ground for medicinal chemistry research. Future efforts will likely focus on:

-

Exploring Untapped Therapeutic Areas: A systematic investigation of these analogs against a broader range of biological targets, including enzymes and receptors implicated in neurodegenerative, inflammatory, and infectious diseases.

-

Fine-tuning Pharmacokinetic Properties: Optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop drug candidates with improved bioavailability and reduced off-target effects.

-

De Novo Design and Computational Approaches: Utilizing computational tools for the de novo design of novel analogs with enhanced potency and selectivity, guided by a deeper understanding of their binding modes.[5]

References

- De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction. (2012). PubMed.

- Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). (2019).

- 4-[(Pyridin-4-yl)methyl]aniline. PubChem.

- Synthesis and Evaluation of Imatinib Analogs Using 3-Methyl-4-(pyridin-4-yl)aniline. (2025). Benchchem.

- A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. (2020).

- Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline. (2025). Benchchem.

- Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymeris

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers.

- phenylimino)

- Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed.

- 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2023). PMC.

- Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride. (2025). Benchchem.

- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021).

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.).

- 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2023).

- Tubulin polymerization inhibitors. (n.d.).

- Polymerization of new aniline derivatives: synthesis, characterization and applic

- On drug discovery against infectious diseases and academic medicinal chemistry contributions. (2022). Beilstein Journals.

- A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. (n.d.).

- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2024).

- Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. (n.d.). PubMed.

- The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases. (2001).

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC.

- Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzo

- Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applic

- Synthesis of New 2‐(Pyridin‐4‐yl)‐1H‐imidazo[4,5‐b]pyridine Derivatives: In vitro Antibacterial and In silico Screening. (n.d.).

- 2D-QSAR Study of New 4β-Anilino- 4'-O-demethyl-4-desoxypodophyllotoxin Deriv

- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2017).

- 3D-QSAR and molecular docking studies of 4-anilinoquinazoline derivatives: a rational approach to anticancer drug design. (2010). PubMed.

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC.

- Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor. (2001). PubMed.

- Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (2025).

- Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (n.d.).

- Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. (2024). MDPI.

- Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1)

- Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2023).

- Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. (n.d.). PubMed.

- New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). (2020). PMC.

- Synthesis, Characterization, and Biological Evaluation of N-Methyl Deriv

- Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry.

- Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. (2024). PubMed.

- Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h]. (n.d.). DSpace@MIT.

- 4-(Pyridin-4-yl)aniline. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3D-QSAR and molecular docking studies of 4-anilinoquinazoline derivatives: a rational approach to anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Applications of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

This technical guide details the therapeutic utility, chemical biology, and experimental applications of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine (CAS 852180-64-4). This compound acts as a critical pharmacophore and intermediate in the synthesis of targeted oncology therapeutics, specifically Deubiquitinase (DUB) inhibitors and Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.

Executive Summary

N-Methyl-N-(4-pyridin-4-ylbenzyl)amine is a specialized biaryl-alkylamine scaffold used primarily in the structural optimization of small-molecule inhibitors for oncology. Its chemical architecture—comprising a basic methylamine "linker," a central phenyl ring, and a distal pyridine "warhead"—makes it a privileged structure for engaging the catalytic pockets of metalloenzymes and cysteine proteases.

The compound’s primary therapeutic application lies in the synthesis of USP1/UAF1 inhibitors (Ubiquitin-Specific Protease 1). These inhibitors exploit the concept of synthetic lethality in cancers with homologous recombination deficiencies (e.g., BRCA1/2 mutations). Additionally, the scaffold serves as a precursor for NAMPT inhibitors , modulating cancer metabolism.

Chemical Biology & Mechanism of Action

The Pharmacophore: Biaryl "Anchor"

In drug design, this molecule functions as the "Northern" or "Tail" moiety of larger inhibitors. Its efficacy is driven by three structural features:

-

Pyridine Nitrogen: Acts as a hydrogen bond acceptor or coordinates with active site metals (e.g., Zn²⁺ in metalloenzymes).

-

Biaryl Axis: The phenyl-pyridine linkage provides a rigid spacer (approx. 10–12 Å) that spans the substrate-binding channel of the target enzyme.

-

Secondary Amine: The N-methyl group improves solubility and metabolic stability compared to primary amines, while serving as a nucleophile for coupling to heterocyclic cores (e.g., quinazolines, pyrimidines).

Primary Target: USP1/UAF1 Complex

USP1 is a deubiquitinating enzyme that stabilizes DNA repair proteins (FANCD2, PCNA). In normal cells, USP1 removes ubiquitin to recycle these proteins. In cancer cells, inhibiting USP1 leads to the accumulation of monoubiquitinated FANCD2/PCNA, causing replication fork collapse and apoptosis.

-

Role of the Amine: The N-Methyl-N-(4-pyridin-4-ylbenzyl)amine moiety binds to the distal region of the USP1 ubiquitin-binding pocket.

-

SAR Insight: Structure-Activity Relationship (SAR) studies indicate that the position of the pyridine nitrogen is critical. While 3-pyridyl analogs often show higher potency (IC50 ~1.1 µM), the 4-pyridyl analog (this compound) retains significant activity (IC50 ~1.9 µM) and offers distinct pharmacokinetic profiles, often used to tune hERG channel avoidance.

Secondary Target: NAMPT Inhibition

The pyridine-benzyl motif mimics the nicotinamide substrate of NAMPT. By converting the amine to a urea or amide, this scaffold can be transformed into inhibitors that deplete NAD+ levels in tumor cells, inducing metabolic collapse.

Therapeutic Pathways & Visualization

The following diagram illustrates the mechanism of USP1 inhibition and the role of this scaffold in inducing synthetic lethality.

Figure 1: Pathway demonstrating the conversion of the amine scaffold into a USP1 inhibitor and its downstream effect on cancer cell survival.

Experimental Protocol: Synthesis of USP1 Inhibitor Analog

Objective: To synthesize a bioactive USP1 inhibitor by coupling N-Methyl-N-(4-pyridin-4-ylbenzyl)amine with a 2,4-dichloropyrimidine core via Nucleophilic Aromatic Substitution (SNAr).

Materials

-

Reagent A: N-Methyl-N-(4-pyridin-4-ylbenzyl)amine (1.0 equiv).

-

Reagent B: 2,4-Dichloro-5-methylpyrimidine (1.0 equiv).

-

Base: Diisopropylethylamine (DIPEA) (2.5 equiv).

-

Solvent: Anhydrous THF or DMF.

Methodology

-

Preparation: Dissolve 2,4-Dichloro-5-methylpyrimidine (Reagent B) in anhydrous THF under an inert atmosphere (N₂). Cool to 0°C.

-

Addition: Slowly add DIPEA, followed by the dropwise addition of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine (Reagent A) dissolved in THF.

-

Note: The 4-position of the pyrimidine is more electrophilic and will react preferentially over the 2-position due to the steric hindrance of the 5-methyl group.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS (Target Mass: M+1 of intermediate).

-

Workup: Quench with water, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via silica gel chromatography (Gradient: 0–10% MeOH in DCM) to isolate the 4-amino-substituted intermediate.

-

Functionalization (Optional): The remaining chlorine at the 2-position can be further coupled with a second amine (e.g., 2-isopropyl aniline) via Buchwald-Hartwig amination to yield the final potent USP1 inhibitor (analogous to ML323).

Comparative Data: Structure-Activity Relationship (SAR)

The following table summarizes the potency of inhibitors derived from this scaffold versus its structural isomers. This data highlights the specific impact of the pyridine nitrogen position.

| Scaffold Variant | R-Group Structure | USP1 IC50 (µM) | Selectivity (USP1 vs USP4) |

| Target Compound | 4-(pyridin-4-yl)benzyl | 1.9 | High |

| Isomer A | 4-(pyridin-3-yl)benzyl | 1.1 | Moderate |

| Isomer B | 4-phenylbenzyl (No N) | 3.7 | Low |

| Isomer C | 3-(pyridin-4-yl)benzyl | >10.0 | N/A |

Data Source: Derived from SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives [1].

Synthesis Workflow Visualization

Figure 2: Step-by-step synthetic route utilizing the amine scaffold to generate active pharmaceutical ingredients.

References

-

Liang, Q., et al. (2014). "Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors." Journal of Medicinal Chemistry.

-

Thermo Fisher Scientific. "N-Methyl-N-(4-pyridin-4-ylbenzyl)amine Product Specification." Fisher Scientific Catalog.

-

Villasenor, R., et al. (2013). "Pyrimidine and pyridine derivatives useful in therapy (Autotaxin Inhibitors)." World Intellectual Property Organization (WO2013054185A1).

-

Mistry, H., et al. (2013). "Small-molecule inhibitors of USP1 target DNA repair in cancer cells." Nature Chemical Biology.

Technical Guide: Advanced Toxicology and Safety Management of Pyridine Derivatives

Topic: Toxicity and Safety Data Sheet (SDS) Information for Pyridine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, serving as the backbone for over 7,000 existing drugs and agrochemicals. However, their utility is counterbalanced by a complex toxicological profile that ranges from mild irritation to severe neurotoxicity and hepatotoxicity.

This guide moves beyond generic safety advice, providing a mechanistic understanding of why these compounds are toxic and how to engineer a self-validating safety protocol for their handling. We focus on the causality between chemical structure (SAR) and biological impact, specifically the metabolic bioactivation pathways mediated by Cytochrome P450 enzymes.[1]

Structural Activity Relationships (SAR) & Physical Toxicology

The toxicity of pyridine derivatives is not uniform; it is strictly governed by substitutions on the heterocyclic ring. Understanding these relationships allows researchers to predict hazards before consulting an SDS.

The Core Scaffold vs. Functionalized Derivatives

-

Unsubstituted Pyridine: Lipophilic (LogP ~0.65), allowing rapid absorption via inhalation and dermal routes. It acts primarily as a narcotic and hepatotoxin.

-

Aminopyridines (e.g., 2-Aminopyridine, 4-AP): The addition of an amino group significantly alters the pKa and biological target. These derivatives block voltage-gated potassium channels, leading to massive neurotransmitter release. Result: Convulsions and neurotoxicity at doses far lower than unsubstituted pyridine.

-

N-Methylated Pyridiniums (e.g., Paraquat analogs): Quaternary ammonium salts often cannot cross the blood-brain barrier easily but exhibit potent mitochondrial toxicity (redox cycling) if cellular uptake occurs.

Comparative Physicochemical Data

Table 1: Critical Safety Parameters of Common Pyridine Derivatives

| Compound | CAS No.[2][3][4][5][6][7][8] | Flash Point | Vapor Pressure (25°C) | Acute Tox (Oral LD50, Rat) | Primary Target Organ |

| Pyridine | 110-86-1 | 20°C (Class IB) | 20 mmHg | 891 mg/kg | Liver, Kidney, CNS |

| 2-Aminopyridine | 504-29-0 | 68°C | <1 mmHg | 200 mg/kg | CNS (Convulsant) |

| DMAP | 1122-58-3 | 124°C | Negligible | 140 mg/kg | Skin (Corrosive), CNS |

| Pyridine-N-oxide | 694-59-7 | 143°C | Negligible | 3,600 mg/kg | Liver (low toxicity) |

Mechanism of Action: The Bioactivation Pathway

Generic safety training often omits bioactivation—the process where the body converts a stable chemical into a reactive toxicant. For pyridines, this is the primary driver of hepatotoxicity.

Metabolic Activation (The "Lethal Synthesis")

Pyridine is not the ultimate toxicant; its metabolites are.

-

N-Oxidation: Catalyzed by Flavin-containing Monooxygenases (FMO) or CYP450. Generally a detoxification route.

-

C-Oxidation (Bioactivation): Catalyzed primarily by CYP2E1 and CYP1A2 . This pathway generates reactive intermediates (likely 2-pyridone or reactive epoxides) capable of covalent binding to cellular macromolecules, leading to necrosis.

Critical Insight: Chronic ethanol consumption induces CYP2E1. Therefore, researchers who consume alcohol may have a lowered threshold for pyridine-induced liver injury due to accelerated bioactivation.

Visualization: Metabolic Fate of Pyridine

Figure 1: The divergent metabolic pathways of pyridine. The red pathway represents the bioactivation route mediated by Cytochrome P450 enzymes, leading to toxicity.

SDS Interpretation & Regulatory Classification

Do not rely solely on the summary header of an SDS. You must analyze specific H-phrases to determine the engineering controls required.

Key GHS Hazard Statements

-

H225: Highly flammable liquid and vapor (Pyridine). Implication: Grounding/bonding required during transfer.

-

H301/H311: Toxic if swallowed or in contact with skin (Aminopyridines). Implication: Standard nitrile gloves may be insufficient for prolonged contact.

-

H361: Suspected of damaging fertility or the unborn child. Implication: Pregnant personnel must undergo a specific risk assessment.

Occupational Exposure Limits (OELs)

-

ACGIH TLV: 1 ppm (3.1 mg/m³) TWA.[10]

-

Note: The ACGIH limit is significantly lower, reflecting more recent data on chronic liver/kidney effects. Protocol: Always engineer controls to meet the ACGIH standard (1 ppm).

-

Risk Mitigation: Self-Validating Protocols

A "self-validating" protocol includes checkpoints that force the user to verify safety before proceeding.

Engineering Controls (The Primary Barrier)

-

Requirement: All handling of pyridine derivatives (liquid or powder) must occur in a certified chemical fume hood.

-

Validation Step: Before opening the bottle, verify the hood monitor reads Face Velocity > 0.5 m/s (100 fpm) . If the monitor is absent, use a tissue strip test (visual airflow check) as a "Go/No-Go" gate.

Personal Protective Equipment (PPE)

Pyridine penetrates latex and standard nitrile rapidly.

-

Glove Selection:

-

Standard Nitrile (4 mil): Breakthrough time < 6 minutes. NOT RECOMMENDED for immersion.[5]

-

Laminate (Silver Shield/4H): Breakthrough time > 4 hours. REQUIRED for spill cleanup.

-

Double Gloving Protocol: Inner Laminate glove + Outer Nitrile glove (for dexterity).

-

-

Respiratory Protection: If work must occur outside a hood (e.g., maintenance), a full-face respirator with Organic Vapor (OV) cartridges is mandatory.

-

Validation: Perform a negative pressure seal check every time the mask is donned.

-

Emergency Response Workflow

This workflow uses a logical decision tree to guide response actions during a spill.

Figure 2: Decision tree for pyridine spill response. The critical threshold is containment capability vs. exposure risk.

Case Studies: Differential Toxicity

Case A: The "Safe" Solvent (Pyridine)

A researcher used pyridine as a solvent for a reaction heated to 80°C outside a hood, assuming the 115°C boiling point precluded vapor risk.

-

Outcome: The researcher developed nausea and dizziness (narcotic effect) within 30 minutes. Chronic exposure led to elevated liver enzymes.

-

Lesson: Vapor pressure (20 mmHg) is sufficient to exceed the 1 ppm TLV at room temperature, and heating exponentially increases volatility.

Case B: The "Potent" Reagent (4-Dimethylaminopyridine - DMAP)

A scientist handled DMAP powder on an open bench. Dust was generated during weighing.

-

Outcome: Skin absorption of the dust caused immediate irritation and systemic absorption, leading to tremors.

-

Lesson: Solid derivatives like DMAP and 2-Aminopyridine are Class 6.1 Poisons . They must be weighed inside a hood or a powder containment balance enclosure.

References

-

National Institute for Occupational Safety and Health (NIOSH). Pyridine: IDLH (Immediately Dangerous to Life or Health). CDC. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Pyridine.[8] Available at: [Link]

-

European Chemicals Agency (ECHA). Substance Information: Pyridine - Registration Dossier. Available at: [Link]

-

PubChem. Compound Summary: 2-Aminopyridine (CID 10444). National Library of Medicine. Available at: [Link]

-

Kim, S.G., et al. (1991). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture.[11] Journal of Biological Chemistry. (Mechanistic grounding for CYP induction).

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. CDC. Available at: [Link]

Sources

- 1. Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. alkalimetals.com [alkalimetals.com]

- 4. peptide.com [peptide.com]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]

- 6. rivm.nl [rivm.nl]

- 7. Pyridine - IDLH | NIOSH | CDC [cdc.gov]

- 8. PYRIDINE | Occupational Safety and Health Administration [osha.gov]

- 9. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore Modeling of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine: A Technical Guide

This guide details the pharmacophore modeling of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine , a structural motif critical in the development of inhibitors for Nicotinamide N-methyltransferase (NNMT) .

Executive Summary & Biological Context

N-Methyl-N-(4-pyridin-4-ylbenzyl)amine represents a privileged scaffold in the design of bisubstrate mimics for Nicotinamide N-methyltransferase (NNMT) . NNMT is a metabolic enzyme overexpressed in various cancers and metabolic disorders, catalyzing the methylation of nicotinamide (NA) using S-adenosyl-L-methionine (SAM) as a cofactor.[1][2][3][4][5][6]

This molecule functions as a bi-aryl substrate mimic . Its structure bridges the catalytic nicotinamide-binding pocket and the solvent-exposed channel, making it an ideal template for Structure-Based Drug Design (SBDD). This guide outlines the protocol for generating, validating, and applying a pharmacophore model based on this ligand.

Structural Deconstruction

-

Pyridine Ring: Mimics the nicotinamide substrate; the N-atom is the methylation acceptor.

-

Phenyl Ring (Bi-aryl core): Provides hydrophobic bulk to engage in

- -

N-Methyl-aminomethyl Tail: A flexible linker that mimics the transition state geometry or extends towards the homocysteine binding region.

Computational Workflow & Methodology

The following diagram illustrates the logical flow for developing the pharmacophore model, from ligand preparation to virtual screening application.

Figure 1: End-to-end workflow for pharmacophore modeling of the target amine scaffold.

Step-by-Step Modeling Protocol

Phase 1: Ligand Preparation & Conformational Analysis

The bi-aryl bond (phenyl-pyridine linkage) is rotatable but energetically constrained. You must identify the bioactive conformation.

-

Protonation State: At physiological pH (7.4), the aliphatic secondary amine (pKa ~10) is protonated (

), while the pyridine nitrogen (pKa ~5.2) remains unprotonated to act as a hydrogen bond acceptor or methyl acceptor. -

Torsional Scan: Perform a dihedral scan of the C-C bond connecting the pyridine and phenyl rings.

-

Observation: The rings are rarely coplanar due to steric clash between ortho-hydrogens. Expect a twist angle of approximately 30°–45°.

-

-

Energy Minimization: Use the OPLS3e or MMFF94 force field.

Phase 2: Structure-Based Alignment (The "Anchor" Point)

To build a valid model, the ligand must be anchored to the biological target.

-

Reference PDB: Use 3ROD (Human NNMT with Nicotinamide) or 6CHH (Bisubstrate inhibitor).[5][6]

-

Alignment Rule: Superimpose the pyridine ring of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine onto the nicotinamide ring in the crystal structure.

-

Causality: The pyridine nitrogen must align with the catalytic geometry required for methyl transfer from SAM.

Phase 3: Pharmacophore Feature Definition

Based on the aligned structure and interaction energy maps (e.g., GRID or SiteMap), define the following features:

| Feature Type | Location on Ligand | Biological Interaction (NNMT) | Tolerance (Å) |

| HBA / Vector | Pyridine Nitrogen | H-bond with Ser201/Ser213 ; Catalytic alignment. | 1.2 |

| Hydrophobic (Aro) | Phenyl Ring | 1.5 | |

| Hydrophobic (Aro) | Pyridine Ring | Sandwich stacking with Phe/Tyr residues. | 1.5 |

| Pos. Ionizable | N-Methyl Amine | Electrostatic interaction with Asp197 or solvent channel water networks. | 2.0 |

Mechanistic Diagram: The Binding Mode

The following diagram details the specific molecular interactions that the pharmacophore model must capture to ensure high affinity.

Figure 2: Interaction map showing the critical

Validation & Quality Control

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Protocol:

-

Dataset Construction:

-

Actives: Collect known NNMT inhibitors (bisubstrate analogs, 4-phenylpyridine derivatives) from literature (e.g., J. Med. Chem.).[5][6][7][8][9][10][11][12]

-

Decoys: Generate 50 decoys per active using the DUD-E (Directory of Useful Decoys) methodology, matching MW and LogP but enforcing topological dissimilarity.

-

-

Metrics:

-

ROC AUC: A value > 0.7 indicates a predictive model.

-

Enrichment Factor (EF1%): Measures how many actives are found in the top 1% of the screened list compared to random selection.

-

Troubleshooting:

-

Issue: High false positive rate.

-

Solution: Tighten the Hydrophobic constraint on the phenyl ring. The

-stacking with Tyr20 is highly geometric; loose spheres will pick up non-binders. Add an Exclusion Volume coat to mimic the tight steric walls of the active site tunnel.

References

-

Harikrishna, A. S., & Venkitasamy, K. (2023).[1][4] Identification of novel human nicotinamide N-methyltransferase inhibitors: a structure-based pharmacophore modeling and molecular dynamics approach. Journal of Biomolecular Structure and Dynamics.

-

Polyzos, A., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(14), 6597–6614. [7]

-

Ramsden, D. B., et al. (2018).[13] The kinetic analysis of the N-methylation of 4-phenylpyridine by nicotinamide N-methyltransferase. International Journal of Biochemistry & Cell Biology, 98, 127-136.[6][7]

-

Gao, Y., et al. (2019). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of novel human nicotinamide N-methyltransferase inhibitors: a structure-based pharmacophore modeling and molecular dynamics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (4-methyl-benzyl)-pyridin-2-ylmethyl-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. N-Methylpyridine-4-methylamine | C7H10N2 | CID 81436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-Methyl-N-(3-pyridin-4-ylbenzyl)amine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 12. N-Methyl-N-(4-pyridin-4-ylbenzyl)amine, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. The kinetic analysis of the N-methylation of 4-phenylpyridine by nicotinamide N-methyltransferase: Evidence for a novel mechanism of substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Two-Step Synthesis of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine via Suzuki-Miyaura Coupling and Reductive Amination

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly robust, scalable, and self-validating synthetic protocol for N-Methyl-N-(4-pyridin-4-ylbenzyl)amine (CAS: 852180-64-4)[1], a valuable building block in the development of kinase inhibitors and biologically active ligands.

Strategic Rationale & Synthetic Workflow

The synthesis of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine requires the formation of two critical bonds: a biaryl carbon-carbon (C-C) bond and a benzylic carbon-nitrogen (C-N) bond. While multiple retrosynthetic disconnections are possible, the most reliable and modular approach involves a two-step sequence:

-

Suzuki-Miyaura Cross-Coupling: Constructing the biaryl core using 4-bromobenzaldehyde and pyridin-4-ylboronic acid.

-

Direct Reductive Amination: Converting the resulting aldehyde to the target secondary amine using methylamine and Sodium Triacetoxyborohydride (STAB).

This route is selected for its high atom economy, tolerance of functional groups, and the commercial availability of stable precursors.

Synthetic workflow for N-Methyl-N-(4-pyridin-4-ylbenzyl)amine.

Step 1: Suzuki-Miyaura Cross-Coupling

The [2] is utilized to establish the pyridine-phenyl linkage. We employ

Quantitative Data: Step 1 Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |

| 4-Bromobenzaldehyde | 185.02 | 1.0 | 1.85 g | Electrophile |

| Pyridin-4-ylboronic acid | 122.92 | 1.2 | 1.47 g | Nucleophile |

| 138.21 | 2.5 | 3.45 g | Base / Activator | |

| 816.64 | 0.05 | 408 mg | Catalyst | |

| 1,4-Dioxane / | N/A | N/A | 40 mL / 10 mL | Solvent |

Experimental Protocol

-

Preparation: Charge a flame-dried, argon-purged 100 mL Schlenk flask with 4-bromobenzaldehyde, pyridin-4-ylboronic acid, and

. -

Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and degassed deionized water (10 mL). Sparge the biphasic mixture with argon for an additional 10 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) active species.

-

Catalyst Introduction: Add

in one portion against a positive counter-flow of argon. -

Reaction: Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath for 12 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 1:1) or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and partition with water (50 mL). Extract the aqueous layer with ethyl acetate (

mL). Wash the combined organic layers with brine, dry over anhydrous -

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford 4-(pyridin-4-yl)benzaldehyde as an off-white solid.

Step 2: Direct Reductive Amination

The second phase involves the [3] of the intermediate aldehyde with methylamine. Sodium triacetoxyborohydride (STAB) is specifically chosen over sodium borohydride (

Mechanistic pathway of the STAB-mediated direct reductive amination.

Quantitative Data: Step 2 Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 5 mmol scale) | Role |

| 4-(Pyridin-4-yl)benzaldehyde | 183.21 | 1.0 | 916 mg | Substrate |

| Methylamine (2.0 M in THF) | 31.06 | 1.5 | 3.75 mL | Amine Source |

| 211.94 | 1.5 | 1.59 g | Reducing Agent | |

| 1,2-Dichloroethane (DCE) | N/A | N/A | 25 mL | Solvent |

Experimental Protocol

-

Imine Formation: In a 50 mL round-bottom flask, dissolve 4-(pyridin-4-yl)benzaldehyde in anhydrous 1,2-Dichloroethane (25 mL). Add the methylamine solution (2.0 M in THF) dropwise at room temperature. Stir the mixture for 1-2 hours to allow for complete imine/iminium formation. Note: The use of molecular sieves is generally unnecessary for STAB-mediated aminations unless the amine is highly sterically hindered.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes to manage any mild exotherm.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–6 hours. Verify the consumption of the imine intermediate via LC-MS.

-

Quenching & Workup: Carefully quench the reaction by adding saturated aqueous

(20 mL) and stir vigorously for 15 minutes to decompose unreacted hydride species. -

Extraction: Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (

mL). Wash the combined organics with brine, dry over anhydrous -

Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 2% to 10% Methanol in DCM containing 1% Triethylamine to prevent streaking of the basic amine) to yield the pure N-Methyl-N-(4-pyridin-4-ylbenzyl)amine (Target MW: 198.27 g/mol ).

References

-

Fisher Scientific. N-Metil-N-(4-piridin-4-ilbencil)amina, 90 %, Thermo Scientific. Product Catalog. Available at:[Link]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. Available at:[Link]

-

Perez, M., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC / NIH. Available at:[Link]

-

Cano, R., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. Available at:[Link]

Sources

- 1. N-Metil-N-(4-piridin-4-ilbencil)amina, 90 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.es]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Suzuki-Miyaura Coupling Protocols for 4-(Pyridin-4-yl)benzyl Precursors

Topic: Suzuki-Miyaura coupling methods for 4-pyridin-4-ylbenzyl precursors Content Type: Application Note & Protocol Guide

Executive Summary & Strategic Analysis

The 4-(pyridin-4-yl)benzyl motif is a critical pharmacophore in medicinal chemistry, serving as a "privileged structure" in kinase inhibitors (e.g., AKT, ROCK inhibitors) and receptor antagonists. However, its synthesis via Suzuki-Miyaura coupling (SMC) presents a classic "Pyridine Problem":

-

Protodeboronation: 4-Pyridylboronic acids are notoriously unstable, undergoing rapid hydrolysis to pyridine under aqueous basic conditions.

-

Catalyst Poisoning: The basic nitrogen of the pyridine ring can coordinate strongly to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle.

This guide provides two distinct, field-validated protocols to overcome these barriers. We focus on synthesizing 4-(pyridin-4-yl)benzyl alcohol , a versatile "universal precursor" that can be easily converted to benzyl halides, aldehydes, or amines for downstream drug conjugation.

Strategic Route Selection

The choice of coupling partners is the single most critical decision.

-

Route A (Direct): Coupling 4-Pyridylboronic acid with 4-Bromobenzyl alcohol.

-

Pros: Convergent if the benzyl fragment is complex.

-

Cons: High risk of boronic acid decomposition; requires specific "slow-release" or high-loading strategies.

-

-

Route B (Inverse - Recommended): Coupling 4-Bromopyridine (HCl salt) with 4-(Hydroxymethyl)phenylboronic acid.

-

Pros:Superior Stability. Both partners are shelf-stable solids. Phenylboronic acids are resistant to protodeboronation.

-

Cons: Requires handling 4-bromopyridine salts (hygroscopic).

-

Figure 1: Strategic decision matrix for synthesizing 4-pyridin-4-ylbenzyl precursors. Route B is generally preferred for robustness.

Critical Parameters & Mechanistic Insights

The "Slow-Release" Strategy (For Route A)

When using 4-pyridylboronic acid, the concentration of the free boronic acid must be kept low to prevent protodeboronation, yet high enough to drive transmetalation.

-

MIDA Boronates: Using N-methyliminodiacetic acid (MIDA) esters allows for the slow hydrolysis of the boronate in situ, maintaining a "just-in-time" supply of the active species.

-

Base Selection: Anhydrous bases (e.g.,

in dioxane) minimize water-dependent hydrolysis pathways, whereas weak aqueous bases (e.g.,

Ligand Engineering

To prevent pyridine poisoning, sterically demanding electron-rich phosphines are essential.

-

XPhos / SPhos: These Buchwald ligands create a protective shell around the Pd center, preventing the pyridine nitrogen from coordinating while facilitating oxidative addition.

-

dppf: The large bite angle of 1,1'-Bis(diphenylphosphino)ferrocene makes it surprisingly effective for heteroaryl couplings, often outperforming

.

Experimental Protocols

Protocol 1: The "Robust" Inverse Coupling (Recommended)

Objective: Synthesis of 4-(pyridin-4-yl)benzyl alcohol via 4-bromopyridine. Scale: 5.0 mmol (Gram-scale)

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Amount |

| 4-Bromopyridine HCl | 194.46 | 1.0 | 972 mg |

| 4-(Hydroxymethyl)phenylboronic acid | 151.96 | 1.2 | 912 mg |

| Pd(dppf)Cl₂ · DCM | 816.64 | 0.03 | 122 mg |

| Potassium Carbonate ( | 138.21 | 3.0 | 2.07 g |

| 1,4-Dioxane | Solvent | - | 20 mL |

| Water (Degassed) | Solvent | - | 5 mL |

Step-by-Step Procedure

-

Preparation: Oven-dry a 100 mL Schlenk flask or a heavy-walled pressure vial. Cool under a stream of Argon.[8][10]

-

Charging: Add 4-Bromopyridine HCl, 4-(Hydroxymethyl)phenylboronic acid, and

to the flask.-

Note: The extra base is required to neutralize the HCl salt of the pyridine.

-

-

Solvent Addition: Add 1,4-Dioxane and Water.

-

Critical Step: Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst. Oxygen promotes homocoupling and catalyst deactivation.

-

-

Catalyst Addition: Add the Pd(dppf)Cl₂ complex quickly under a positive Argon flow. Seal the vessel.

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LC-MS.[3] The product usually appears as a polar spot (

).

-

-

Work-up:

-

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Gradient: 0%

Protocol 2: The "MIDA" Direct Coupling (For Complex Substrates)

Objective: Coupling unstable 4-pyridyl boron species with sensitive benzyl halides.

Materials

-

4-Pyridyl MIDA Boronate (1.5 equiv)

-

4-Bromobenzyl alcohol (1.0 equiv)

-

Pd-XPhos G3 Precatalyst (2 mol%)

- (3.0 equiv)

-

THF : Water (10:1)

Procedure

-

Combine MIDA boronate, aryl bromide, and base in a vial.

-

Add degassed THF/Water mixture.

-

Add Pd-XPhos G3 catalyst.

-

Heat at 60°C for 12 hours.

Functionalization: Converting Alcohol to Halide

Once the 4-(pyridin-4-yl)benzyl alcohol is secured, it can be converted to the benzyl bromide (a common alkylating agent) using this mild protocol.

Reaction:

-

Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.2 M) at 0°C.

-

Add

(0.4 eq) dropwise. (Note: Stoichiometry is 1:3, so 0.4 eq is a slight excess). -

Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Quench: Pour onto ice/sat.

. Extract with DCM.[5]

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to Pd-XPhos G3 or Pd(dtbpf)Cl₂ . Increase temperature to 100°C. |

| Protodeboronation (Pyridine detected) | Unstable Boronic Acid | Use Route B (Inverse coupling) or switch to MIDA boronate . Reduce water content. |

| Homocoupling (Biaryl formation) | Oxygen present | Sparge solvents with Argon for >20 mins. Ensure base is not oxidizing. |

| Pd Black Precipitation | Catalyst Decomposition | Ligand is too weak. Add excess ligand (e.g., 1:2 Pd:Ligand ratio) or use a precatalyst. |

Catalytic Cycle & Interference

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Maddox, S. M., et al. (2015). Practical Synthesis of 4-Arylpyridines via Suzuki-Miyaura Coupling with 4-Pyridylboronic Acid Pinacol Ester. Organic Letters, 17(10), 2554-2557. Link

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]

- 7. Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Application Note: Optimization of N-Methylation Reactions for Pyridine-Based Substrates

Executive Summary

The N-methylation of pyridine rings is a foundational transformation in the synthesis of ionic liquids, organocatalysts, and pharmaceutical intermediates (e.g., pyridinium quaternary ammonium salts). While theoretically simple, the reaction is frequently plagued by incomplete conversion due to steric hindrance (2-substituted pyridines), competing O-alkylation (in pyridone tautomers), and difficulties in purification.

This guide provides a tiered approach to optimization, moving from standard protocols to high-reactivity methods for hindered substrates, and finally to sustainable "green" alternatives. It integrates kinetic insights with practical workup strategies to ensure high purity (>98%) and yield.[1]

Mechanistic Foundation & Solvent Effects[1][2]

The N-methylation of pyridine is a classic Menshutkin reaction , an

Critical Mechanistic Factors:

-

Nucleophilicity vs. Sterics: Pyridine is a moderate nucleophile. Substituents at the C2/C6 positions significantly retard the reaction rate due to steric clash with the incoming methyl group.

-

Transition State Stabilization: The reaction proceeds through a highly polar transition state (charge separation). Therefore, polar aprotic solvents (Acetonitrile, DMF, Acetone) accelerate the reaction by stabilizing the activated complex more than the neutral reactants.

-

Product Solubility: The ideal solvent solubilizes the reagents but precipitates the ionic product (pyridinium salt), driving the equilibrium forward via Le Chatelier’s principle and simplifying purification.

DOT Diagram: Reaction Mechanism & Solvent Interaction

Figure 1: Kinetic pathway of pyridine N-methylation showing the critical role of solvent stabilization on the transition state.

Reagent Selection Matrix

Selecting the correct methylating agent is the single most important variable. Do not default to Methyl Iodide without considering the substrate's electronic and steric profile.

| Reagent | Reactivity | Toxicity/Hazard | Atom Economy | Recommended Use Case |

| Methyl Iodide (MeI) | High | High (Neurotoxin, Volatile) | Low (Iodine mass) | Standard. General substrates. Product usually crystallizes out. |

| Methyl Triflate (MeOTf) | Very High | Extreme (Super-electrophile) | Low | Hindered Substrates. Essential for 2,6-disubstituted pyridines or electron-deficient rings. |

| Dimethyl Sulfate (DMS) | High | High (Carcinogen) | Moderate | Scale-up. Cheaper than MeI, but products are often hygroscopic oils (methyl sulfates). |

| Dimethyl Carbonate (DMC) | Low (Tunable) | Low (Green) | High | Green/Industrial. Requires catalyst (DBU) or high temp (>120°C). Best for non-hindered substrates. |

Experimental Protocols

Protocol A: The "Gold Standard" (Methyl Iodide in Acetonitrile)

Best for: Unhindered pyridines (pyridine, 4-picoline, nicotinamide) where isolation of a solid salt is desired.

Rationale: Acetonitrile (MeCN) is sufficiently polar to accelerate the reaction but poor at solvating the ionic product, leading to spontaneous precipitation.

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under

atmosphere. -

Dissolution: Dissolve the pyridine substrate (1.0 equiv) in anhydrous Acetonitrile (concentration ~0.5 M).

-

Note: If the substrate is not soluble in MeCN, use Acetone or a minimal amount of DMF.

-

-

Addition: Add Methyl Iodide (1.1 to 1.5 equiv) dropwise at room temperature.

-

Safety: MeI is volatile and carcinogenic. Use a fume hood.

-

-

Reaction:

-

Kinetic Control: Stir at room temperature for 12–24 hours.

-

Thermodynamic Push: If precipitation is slow, heat to reflux (80°C) for 2–4 hours.

-

-

Workup:

-

Cool the mixture to 0°C in an ice bath to maximize precipitation.

-

Filter the solid precipitate under vacuum.[2]

-

Wash: Rinse the filter cake 3x with cold diethyl ether or pentane to remove unreacted pyridine and excess MeI.

-

-

Validation: Dry under high vacuum. Check purity via

NMR (DMSO-

Protocol B: The "Power User" Method (Methyl Triflate)

Best for: Sterically hindered substrates (e.g., 2,6-lutidine, 2-chloro-pyridine) or electron-deficient pyridines.

Rationale: The triflate anion is an exceptional leaving group, making MeOTf significantly more electrophilic than MeI. This overcomes the steric barrier of 2-substitution.

-

Setup: Dry glassware strictly. Use Dichloromethane (DCM) or Nitromethane as solvent.

-

Addition: Dissolve substrate (1.0 equiv) in DCM. Cool to 0°C. Add Methyl Triflate (1.1 equiv) dropwise.

-

Critical Safety: MeOTf is a super-electrophile. Double-glove and quench all glassware with base immediately after use.

-

-

Reaction: Allow to warm to room temperature. Stir for 2–6 hours. (Reflux is rarely needed and dangerous with MeOTf).

-

Workup:

-

Add diethyl ether to the reaction mixture to induce precipitation of the pyridinium triflate.

-

Filter and wash with ether.

-

Ion Exchange (Optional): If the triflate counter-ion is undesirable for biological assays, perform an anion exchange using an ion-exchange resin (e.g., Amberlite) to convert to chloride or bromide.

-

Protocol C: The "Green" Method (Dimethyl Carbonate)

Best for: Industrial scale-up or sustainability-focused projects.[3] Avoids halogens.

Rationale: DMC acts as a methylating agent at high temperatures (>120°C). It often requires a catalyst (like DBU or ionic liquids) to activate the leaving group.

-

Reagents: Mix Pyridine substrate (1.0 equiv) and Dimethyl Carbonate (excess, 10–20 equiv) which acts as both reagent and solvent.

-

Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1–1.0 equiv) to facilitate the reaction.

-

Reaction:

-

Method A (Autoclave): Heat to 130–150°C in a sealed pressure vessel for 4–8 hours.

-

Method B (Microwave): Irradiate at 150°C for 10–30 minutes.

-

-

Workup: Distill off excess DMC (recyclable). The residue is the pyridinium methylcarbonate salt.

-

Conversion: Treat with desired acid (e.g., HCl,

) to release

Troubleshooting & Optimization Logic

When yields are low or products are oils instead of solids, follow this logic flow.

DOT Diagram: Optimization Decision Tree

Figure 2: Decision matrix for troubleshooting N-methylation failures.

Common Issues:

-

Sticky Oils: Many pyridinium salts (especially iodides) are hygroscopic oils.

-

Fix: Triturate (grind) the oil with anhydrous diethyl ether or hexane to induce crystallization. Alternatively, perform metathesis to a hexafluorophosphate (

) or tetrafluoroborate (

-

-

Coloration: Iodide salts often turn yellow/brown due to oxidation to

.-

Fix: Wash with a small amount of thiosulfate solution or recrystallize from ethanol/charcoal.

-

References

-

Menshutkin Reaction Solvent Effects

-

Green Methylation (DMC)

-

Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716. [Link]

-

-

Methyl Triflate Reactivity

-

General Pyridinium Salt Synthesis

-

Organic Syntheses, Coll. Vol. 10, p.204 (2004); Vol. 79, p.165 (2002). (Standard protocols for alkylation). [Link]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. iris.unive.it [iris.unive.it]

- 4. Solvent effects on methyl transfer reactions. 1. The Menshutkin Reaction Version 4.02 [ursula.chem.yale.edu]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Solvent Organization and Rate Regulation of a Menshutkin Reaction by Oriented External Electric Fields are Revealed by Combined MD and QM/MM Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arxiv.org [arxiv.org]

- 8. Comparison of [11C]methyl triflate and [11C]methyl iodide in the synthesis of PET radioligands such as [11C]beta-CIT and [11C]beta-CFT - PubMed [pubmed.ncbi.nlm.nih.gov]

Procedures for salt formation of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

An Application Guide to the Systematic Salt Formation and Selection for N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

Abstract

The conversion of an Active Pharmaceutical Ingredient (API) into a salt form is a critical and widely employed strategy in drug development to optimize physicochemical and biopharmaceutical properties.[1] An estimated 50% of all medicines are administered as salts, underscoring the importance of a rational and systematic salt selection process.[2][3] This guide provides a detailed framework and experimental protocols for the salt formation of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine, a weakly basic compound representative of many modern drug candidates. We delineate a tiered, or "cascade," approach that begins with an analysis of the free base, proceeds through a high-throughput screening with a curated library of counter-ions, and culminates in the in-depth characterization of promising salt candidates.[4] The objective is to identify a salt form with an optimal balance of solubility, stability, crystallinity, and manufacturability, thereby de-risking downstream development.[5]

Foundational Principles: Characterization of the Free Base

A thorough understanding of the parent molecule is the prerequisite for a successful salt selection campaign. N-Methyl-N-(4-pyridin-4-ylbenzyl)amine possesses two potential protonation sites: a tertiary aliphatic amine and a pyridine nitrogen. The relative basicity of these sites, dictated by their pKa values, will govern salt formation.

-

Tertiary Aliphatic Amine: The N-methyl benzylamine moiety is the more basic site. The benzyl group's methylene spacer isolates the nitrogen lone pair from the aromatic ring, resulting in a pKa similar to other tertiary amines, estimated to be in the range of 9.0 - 10.5 .[6][7]

-

Pyridine Nitrogen: The pyridine nitrogen is significantly less basic due to the sp² hybridization of the nitrogen and the delocalization of its lone pair within the aromatic system. Its pKa is estimated to be around 5.0 - 5.5 .[6]

Given the significant difference in basicity, salt formation will preferentially occur at the tertiary amine. Monoprotonation is expected with most acids, while diprotonation would require a very strong acid. This analysis is fundamental to applying the "pKa rule" for salt formation.

The pKa Rule: For a stable salt to form between a base (the API) and an acid (the counter-ion), a sufficient difference in their pKa values is required. A general guideline is that the pKa of the conjugate acid of the base should be at least 2-3 units higher than the pKa of the acidic counter-ion (ΔpKa = pKa(base) - pKa(acid) > 2-3).[1][2][3] This ensures efficient proton transfer and reduces the risk of the salt disproportionating back to the free base and acid upon dissolution.[8]

A Systematic Workflow for Salt Selection